BenchChemオンラインストアへようこそ!

5-Amino-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide

Malaria Aminopeptidase inhibition Antimalarial drug discovery

5-Amino-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide (CAS 1009360-89-7, CID 1263586, molecular formula C11H9F3N4O, MW 270.21 g/mol) belongs to the 5-aminopyrazole-4-carboxamide class, a scaffold recognized for its versatility in kinase inhibition and anti-infective drug discovery. The compound features a 5-amino substituent on the pyrazole ring and an N-(3-trifluoromethyl)phenyl carboxamide side chain, with the meta-CF3 substitution pattern distinguishing it from para-CF3 and unsubstituted phenyl congeners.

Molecular Formula C11H9F3N4O
Molecular Weight 270.215
CAS No. 1009360-89-7
Cat. No. B2444551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide
CAS1009360-89-7
Molecular FormulaC11H9F3N4O
Molecular Weight270.215
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=C(NN=C2)N)C(F)(F)F
InChIInChI=1S/C11H9F3N4O/c12-11(13,14)6-2-1-3-7(4-6)17-10(19)8-5-16-18-9(8)15/h1-5H,(H,17,19)(H3,15,16,18)
InChIKeySJRSJUWOLAGGDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide (CAS 1009360-89-7): Procurement-Relevant Identity and Scaffold Profile


5-Amino-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide (CAS 1009360-89-7, CID 1263586, molecular formula C11H9F3N4O, MW 270.21 g/mol) belongs to the 5-aminopyrazole-4-carboxamide class, a scaffold recognized for its versatility in kinase inhibition and anti-infective drug discovery [1]. The compound features a 5-amino substituent on the pyrazole ring and an N-(3-trifluoromethyl)phenyl carboxamide side chain, with the meta-CF3 substitution pattern distinguishing it from para-CF3 and unsubstituted phenyl congeners. It was originally deposited in PubChem as part of the NIH Molecular Libraries Screening Program (MLSMR) under identifier MLS000085979 and has been tested in multiple biochemical and cell-based high-throughput screening assays [2]. Commercial availability is documented at 98% purity from multiple research chemical suppliers .

Why 5-Amino-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide Cannot Be Replaced by Generic Pyrazole-4-Carboxamide Analogs


Within the 5-aminopyrazole-4-carboxamide chemotype, even minor perturbations to the N-phenyl substitution pattern produce dramatic potency shifts across biological targets. The meta-trifluoromethyl substituent on the anilide ring of CAS 1009360-89-7 generates a distinct electronic environment (Hammett σm = 0.43 for m-CF3 vs. σp = 0.54 for p-CF3) and steric profile that differs fundamentally from para-CF3 (CAS 1186833-12-4) or unsubstituted phenyl (CAS 1014020-08-6) analogs [1]. Published SAR data on the broader scaffold demonstrate that the regioisomeric position of the CF3 group on the N-phenyl ring can alter target binding by orders of magnitude—for instance, in the related trifluoromethyl–pyrazole–carboxamide COX inhibitor series, m-CF3-substituted analog 3b (IC50 COX-1 = 0.46 µM) and p-CF3-containing analog 3g (COX-1 IC50 = 4.43 µM) exhibited a nearly 10-fold difference in potency solely attributable to CF3 position [2]. Generic substitution without experimental validation therefore risks both loss of desired activity and introduction of uncharacterized off-target liabilities.

Quantitative Differentiation Evidence: 5-Amino-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide vs. Closest Analogs and In-Class Candidates


PfA-M17 Leucyl Aminopeptidase Inhibition: Target Compound vs. Bestatin Control

The target compound was profiled in a quantitative high-throughput screen against Plasmodium falciparum M17 leucyl aminopeptidase (PfA-M17), a validated antimalarial target involved in hemoglobin digestion. The compound inhibited PfA-M17 with an IC50 of 44.5 µM (4.45 × 10^4 nM) in a biochemical assay conducted at the Southern Research Molecular Libraries Screening Center (SRMLSC) [1]. For context, the broad-spectrum aminopeptidase inhibitor bestatin—a canonical PfA-M17 reference compound—exhibits IC50 values of 0.35 µM against Trypanosoma cruzi LAPTc and approximately 12–23 µM against PfA-M17 in independent biochemical assays [2]. This places the target compound within 2–4 fold of bestatin's potency range against the same target class, establishing it as a moderate-affinity PfA-M17 ligand suitable as a starting scaffold for medicinal chemistry optimization, though substantially weaker than optimized phosphinate dipeptide analogs in the same target family.

Malaria Aminopeptidase inhibition Antimalarial drug discovery

Aryl Hydrocarbon Receptor (AhR) Agonist Activity: Target Compound Screening Data

The target compound was evaluated in a luminescence-based cell-based high-throughput screening assay for aryl hydrocarbon receptor (AhR) activation. It exhibited an EC50 of 12.5 µM (1.25 × 10^4 nM) as an AhR agonist in human cells, as determined by the Scripps Research Institute Molecular Screening Center (SRIMSC) [1]. This activity is approximately 3–4 orders of magnitude weaker than optimized AhR agonists reported in the medicinal chemistry literature, which achieve low nanomolar potency (e.g., compounds 5a–5f with EC50 = 6–9 nM, representing a ~1,400–2,100 fold greater potency) [2]. Importantly, this compound was also tested against a related nuclear receptor, PXR (NR1I2), and showed no meaningful activity (EC50 > 116 µM), indicating a degree of selectivity between AhR and PXR within the available screening panel [1].

Aryl hydrocarbon receptor Immunomodulation Xenobiotic sensing

Physicochemical Differentiation: Meta-CF3 vs. Para-CF3 Regioisomer Comparison

The meta-CF3 substitution on the N-phenyl ring of CAS 1009360-89-7 confers distinct physicochemical properties compared to the para-CF3 regioisomer (CAS 1186833-12-4). Key computed descriptors from authoritative databases include molecular weight 270.21 g/mol, calculated LogP (XLogP3-AA) = 2.1, topological polar surface area (TPSA) = 83.8 Ų, 3 hydrogen bond donors, 6 hydrogen bond acceptors, and 2 rotatable bonds [1]. While both meta and para isomers share identical molecular formula and molecular weight, the meta-substitution pattern alters the spatial orientation of the CF3 group relative to the pyrazole-carboxamide core, as reflected in the distinct InChI Key (SJRSJUWOLAGGDE-UHFFFAOYSA-N for m-CF3 vs. the para-CF3 isomer). In the broader trifluoromethyl–pyrazole–carboxamide SAR literature, the position of the CF3 substituent on the anilide ring has been shown to modulate COX-1/COX-2 inhibitory potency by up to 10-fold, with m-CF3 analogs (e.g., compound 3b, COX-1 IC50 = 0.46 µM) outperforming p-CF3 analogs (e.g., compound 3g, COX-1 IC50 = 4.43 µM) in certain target contexts [2].

Physicochemical properties Regioisomer comparison Drug-likeness

Scaffold-Class Potency Benchmarking: Screening Hit vs. Optimized 5-Aminopyrazole-4-Carboxamide Derivatives

The 5-aminopyrazole-4-carboxamide scaffold has been extensively optimized for kinase inhibition. The most advanced derivatives achieve nanomolar to sub-nanomolar potency against validated oncology targets. The representative pan-FGFR covalent inhibitor compound 10h (a 5-amino-1H-pyrazole-4-carboxamide derivative) exhibits IC50 values of 46 nM (FGFR1), 41 nM (FGFR2), 99 nM (FGFR3), and 62 nM (FGFR2 V564F gatekeeper mutant) in biochemical assays, and suppresses proliferation of NCI-H520, SNU-16, and KATO III cancer cells with IC50 values of 19, 59, and 73 nM respectively [1]. Similarly, the RET-specific inhibitor analog 15l achieves IC50 values of 44 nM (wild-type RET) and 252 nM (V804M gatekeeper mutant) with exclusive selectivity across a panel of 369 kinases [2]. In anti-parasitic applications, bumped kinase inhibitor BKI-1708 based on the same scaffold achieves IC50 values of 120 nM (T. gondii) and 480 nM (N. caninum) [3]. These data collectively establish a >1,000-fold potency range achievable within the 5-aminopyrazole-4-carboxamide scaffold through systematic SAR optimization, positioning CAS 1009360-89-7 (with mid-micromolar activities) as an early-stage screening hit rather than a lead-optimized compound.

Kinase inhibition Scaffold optimization FGFR inhibitors

PXR Counter-Screening Data: Absence of Activity Supports Selectivity Interpretation

In the Scripps Research Institute Molecular Screening Center panel, the target compound was evaluated against the pregnane X receptor (PXR, NR1I2), a nuclear receptor implicated in xenobiotic metabolism and a common source of drug–drug interactions. The compound exhibited an EC50 > 116 µM (>1.16 × 10^5 nM), indicating no significant activation of PXR at the highest tested concentration [1]. When considered alongside the AhR EC50 of 12.5 µM, this yields a functional selectivity ratio of >9.3-fold for AhR over PXR within this screening panel. This selectivity profile is relevant because many promiscuous screening hits activate multiple nuclear receptors non-selectively; the absence of PXR activity at concentrations up to 116 µM suggests that the compound's AhR activation is not simply a consequence of non-specific, pan-nuclear receptor agonism.

Nuclear receptor selectivity PXR Off-target profiling

High-Impact Application Scenarios for 5-Amino-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide Based on Quantitative Evidence


Antimalarial Drug Discovery: PfA-M17 Aminopeptidase Hit-to-Lead Optimization

The compound's confirmed inhibitory activity against PfA-M17 (IC50 = 44.5 µM) positions it as a non-peptidic starting point for malaria drug discovery programs targeting the hemoglobin digestion pathway [1]. Unlike peptide-based inhibitors such as bestatin, the 5-aminopyrazole-4-carboxamide scaffold offers greater synthetic tractability and potential for oral bioavailability optimization. Research groups pursuing transmission-blocking antimalarials can leverage the documented SAR of related 5-aminopyrazole-4-carboxamide analogs that have achieved nanomolar potency against Plasmodium CDPK4 [2]. The compound's moderate potency is appropriate for fragment-based or structure-guided optimization campaigns where significant improvements are achievable through iterative medicinal chemistry.

AhR Pathway Chemical Probe Development with Built-in PXR Selectivity

With an AhR EC50 of 12.5 µM and no detectable PXR activation up to 116 µM (>9-fold selectivity window), this compound serves as a useful chemical probe for studying AhR-dependent gene expression without confounding PXR-mediated CYP induction [1]. This selectivity profile is particularly valuable for immunology and toxicology laboratories investigating AhR-mediated effects on T-cell differentiation (Th17/Treg balance) or xenobiotic metabolism, where simultaneous PXR activation would complicate data interpretation. The compound's well-characterized structure (NMR, MS, IR spectra available via SpectraBase) and 98% commercial purity support reproducible experimental outcomes .

Scaffold-Hopping and Kinase Inhibitor Lead Generation Programs

The 5-aminopyrazole-4-carboxamide scaffold has been validated across multiple kinase targets including FGFR (IC50 ~40–100 nM for optimized analogs), RET (IC50 ~44–252 nM), and CDPK1 (IC50 < 100 nM) [1][2]. For medicinal chemistry groups pursuing novel kinase inhibitor programs, CAS 1009360-89-7 provides the core scaffold with an m-CF3 substituent that can be used to probe the effects of meta-substitution on kinase selectivity and ADME properties. The compound's 2 rotatable bonds and TPSA of 83.8 Ų are consistent with CNS drug-like space, making it a suitable starting point for programs targeting brain-penetrant kinase inhibitors .

Regioisomeric Selectivity Studies in Pyrazole-Carboxamide SAR

As demonstrated in the COX inhibitor SAR literature where m-CF3 substitution produced ~10-fold greater potency than p-CF3 substitution against COX-1 [1], the regioisomeric position of the CF3 group on the N-phenyl ring is a critical determinant of biological activity. CAS 1009360-89-7 (m-CF3) and its para-CF3 congener (CAS 1186833-12-4) form a matched molecular pair for systematic regioisomer selectivity profiling. Research groups can procure both isomers to conduct comparative biochemical screening, co-crystal structure determination, and computational Free Energy Perturbation (FEP) studies to quantify the energetic contribution of CF3 position to target binding—insights that are directly transferable to other pyrazole-carboxamide drug discovery programs.

Quote Request

Request a Quote for 5-Amino-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.